molecular formula C19H26F2N2O2 B6009802 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone

3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone

Katalognummer B6009802
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: IRTPALKDTQQVJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone, also known as JNJ-31020028, is a novel small molecule inhibitor of the voltage-gated sodium channel Nav1.7. It was developed by Janssen Pharmaceuticals for the treatment of chronic pain conditions.

Wirkmechanismus

3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone selectively inhibits the Nav1.7 sodium channel, which is primarily expressed in sensory neurons. Nav1.7 is involved in the initiation and propagation of action potentials in these neurons, and is therefore a key target for the treatment of chronic pain. By inhibiting Nav1.7, 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone reduces the excitability of sensory neurons and decreases the transmission of pain signals to the central nervous system.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has been shown to have other physiological effects. It has been reported to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not well understood. 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone is its high selectivity for Nav1.7, which reduces the risk of off-target effects. However, this selectivity may also limit its effectiveness in certain types of chronic pain that are not primarily mediated by Nav1.7. Another limitation is the lack of information on the pharmacokinetics of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone, which may affect its efficacy and safety in humans.

Zukünftige Richtungen

There are several potential future directions for the development of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone. One possibility is the development of more potent and selective Nav1.7 inhibitors based on the structure of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone. Another direction is the investigation of the potential anticancer and anxiolytic effects of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone. Finally, clinical trials will be needed to determine the safety and efficacy of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone in humans, and to determine its potential as a treatment for chronic pain and other conditions.

Synthesemethoden

The synthesis of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidinone ring, which is achieved through a cyclization reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has been extensively studied in preclinical models of chronic pain. It has shown efficacy in several animal models of neuropathic and inflammatory pain, including the chronic constriction injury model and the complete Freund's adjuvant model. 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has also been shown to be effective in reducing pain in human volunteers in a phase 1 clinical trial.

Eigenschaften

IUPAC Name

3-[(cyclohexylamino)methyl]-1-[(3,4-difluorophenyl)methyl]-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2/c20-16-8-7-14(11-17(16)21)12-23-10-4-9-19(25,18(23)24)13-22-15-5-2-1-3-6-15/h7-8,11,15,22,25H,1-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTPALKDTQQVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2(CCCN(C2=O)CC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.